12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole
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Overview
Description
The compound 12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole is a complex organic molecule with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole typically involves multiple steps, including the formation of the indolo[3,2-c]carbazole core, the attachment of the phenyl and cyclohexa-1,5-dien-1-yl groups, and the construction of the triazinyl and diphenylphenyl substituents. Key reactions in this synthetic route may include:
Cyclization Reactions: Formation of the indolo[3,2-c]carbazole core through cyclization of appropriate precursors.
Suzuki Coupling: Attachment of phenyl groups via Suzuki coupling reactions using palladium catalysts.
Aldol Condensation: Formation of the hexa-1,3,5-trien-3-yl group through aldol condensation reactions.
Nucleophilic Substitution: Introduction of the triazinyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole: has several scientific research applications, including:
Organic Semiconductors: The compound’s unique electronic properties make it a candidate for use in organic semiconductors.
Light-Emitting Diodes (LEDs): Its ability to emit light when subjected to an electric current makes it useful in the development of LEDs.
Photovoltaic Cells: The compound can be used in the active layers of organic photovoltaic cells to improve their efficiency.
Biological Research: Its complex structure allows for interactions with various biological molecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s aromatic and heterocyclic rings allow it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its electronic properties enable it to participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole: can be compared with similar compounds such as:
Indolo[3,2-c]carbazole Derivatives: These compounds share the indolo[3,2-c]carbazole core but differ in their substituents, leading to variations in their electronic and photophysical properties.
Triazinyl Compounds: Compounds containing the triazinyl group exhibit similar reactivity and can be used in similar applications, but their overall properties depend on the other substituents present.
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds have similar aromatic ring structures and can be used in organic electronics, but they lack the heterocyclic and triazinyl functionalities present in the target compound.
The uniqueness of This compound lies in its combination of multiple aromatic and heterocyclic rings, which confer unique electronic, photophysical, and chemical properties, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
9003-74-1 |
---|---|
Molecular Formula |
C69H51N5 |
Molecular Weight |
950.2 g/mol |
IUPAC Name |
12-[2-cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole |
InChI |
InChI=1S/C69H51N5/c1-3-24-46(4-2)67-70-68(53-42-51(47-25-10-5-11-26-47)41-52(43-53)48-27-12-6-13-28-48)72-69(71-67)54-44-59(49-29-14-7-15-30-49)65(60(45-54)50-31-16-8-17-32-50)74-61-37-22-20-35-56(61)57-39-40-63-64(66(57)74)58-36-21-23-38-62(58)73(63)55-33-18-9-19-34-55/h3-7,9-16,18-45,67H,1-2,8,17H2,(H,70,71,72) |
InChI Key |
UKOBDYOPMISNGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C=C)C1NC(=NC(=N1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C(=C5)C6=CCCC=C6)N7C8=CC=CC=C8C9=C7C1=C(C=C9)N(C2=CC=CC=C21)C1=CC=CC=C1)C1=CC=CC=C1 |
Related CAS |
9003-74-1 |
Origin of Product |
United States |
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